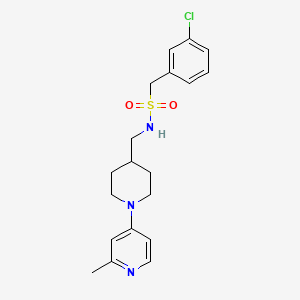

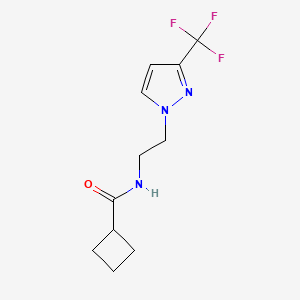

![molecular formula C9H16FNO2 B2385099 Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate CAS No. 2375276-04-1](/img/structure/B2385099.png)

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is a carbamate derivative . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of “this compound” is C9H16FNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The molecular weight of “this compound” is 189.23 .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Tert-butyl carbamates play a crucial role as intermediates in synthesizing biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for an important intermediate used in omisertinib (AZD9291), a drug for treating lung cancer, showcasing the importance of tert-butyl carbamates in pharmaceutical synthesis (Zhao et al., 2017).

Protonation Sites and Dissociation Mechanisms

In a study by Spáčil et al. (2011), the protonation sites and dissociation mechanisms of tert-butylcarbamates were analyzed, highlighting their significance in mass spectrometric assays for newborn screening of various lysosomal enzyme deficiencies (Spáčil et al., 2011).

Structural Analysis

Baillargeon et al. (2017) explored isomorphous crystal structures of tert-butyl carbamate derivatives, emphasizing the role of hydrogen and halogen bonds on carbonyl groups in the structural integrity of these compounds (Baillargeon et al., 2017).

Photomechanical Properties

The study of highly branched photomechanical crystals by Al‐Kaysi et al. (2017) demonstrated the photomechanical properties of tert-butyl ester derivatives, which could be used to move and concentrate silica microspheres on a surface under UV light exposure (Al‐Kaysi et al., 2017).

Synthesis Methodologies

Research on synthesis methodologies for related compounds, such as the work by Tang et al. (2014) on synthesizing an intermediate of the natural product jaspine B from L-Serine, underscores the versatility and importance of tert-butyl carbamate in organic synthesis (Tang et al., 2014).

Mecanismo De Acción

Target of Action

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes, receptors, and ion channels . .

Mode of Action

Carbamates in general are known to inhibit the activity of certain enzymes, such as acetylcholinesterase . They do this by binding to the active site of the enzyme, preventing it from interacting with its natural substrate .

Biochemical Pathways

Carbamates are known to affect the nervous system by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the postsynaptic neuron .

Pharmacokinetics

It is known that the compound has a molecular weight of 18923 , which may influence its bioavailability and distribution within the body.

Result of Action

Carbamates in general can cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, and respiratory depression in severe cases .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMFSNFUNLMGMM-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)